molecular formula C20H31N3O3 B7928725 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7928725
M. Wt: 361.5 g/mol
InChI Key: LGRAGQDYDTWCRB-ZLPCBKJTSA-N
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Description

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chiral molecule features a cyclohexyl scaffold substituted with both an isopropyl-carbamic acid benzyl ester group and an (S)-2-aminopropionylamide (L-alaninamide) moiety. The presence of the carbamate ester (benzyloxycarbonyl) group is a classic strategy in prodrug design and peptide synthesis, often employed to protect primary amines, thereby enhancing the molecule's stability and cell membrane permeability . The specific stereochemistry ((S)-configuration) of the amino acid derivative is critical for its potential biological activity, as enantiopurity can significantly influence binding affinity to target proteins. Compounds within this structural class, particularly those incorporating the carbamate functional group, are extensively investigated as enzyme inhibitors. For instance, carbamate esters are well-known for their ability to act as pseudo-irreversible inhibitors of serine hydrolases, such as acetylcholinesterase (AChE) . The mechanism involves carbamoylation of the catalytic serine residue, leading to transient inhibition of the enzyme, which can modulate cholinergic signaling. This makes analogous compounds valuable tools for studying neurodegenerative conditions like Alzheimer's disease. Furthermore, the structural elements present in this molecule—a cyclohexyl ring, a protected amine, and an amino acid side chain—are common pharmacophores found in molecules that interact with G-protein coupled receptors (GPCRs) or function as enzyme substrates. Researchers may utilize this compound as a key intermediate or building block (e.g., a protected amino-cyclohexyl derivative) in the multi-step synthesis of more complex bioactive molecules, receptor ligands, or potential therapeutics for cognitive disorders . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)23(20(25)26-13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)22-19(24)15(3)21/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,24)/t15-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAGQDYDTWCRB-ZLPCBKJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Carbamation and Esterification

The synthesis typically begins with the construction of the cyclohexylamine backbone. A trans-4-aminocyclohexanol intermediate is functionalized via sequential carbamation and esterification. In the first step, isopropyl isocyanate reacts with the amine group under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamate moiety. The benzyl ester is subsequently introduced using benzyl chloroformate in the presence of a base such as triethylamine, achieving yields of 68–72%.

Key challenges :

  • Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (12–24 hours).

  • Epimerization at the (S)-2-aminopropanoyl chiral center requires strict temperature control (<10°C).

Solid-Phase Synthesis Using Fmoc Chemistry

Adapting methodologies from peptidomimetic synthesis, the compound has been prepared via Fmoc-protected intermediates on Wang resin. The cyclohexylamine scaffold is anchored to the resin, followed by sequential coupling of Boc-protected (S)-alanine and isopropyl carbamate. Cleavage with trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC (85–90% purity).

Advantages :

  • High stereochemical fidelity due to minimized side reactions.

  • Scalability for milligram-to-gram quantities.

Optimization of Coupling Reactions

Mixed-Anhydride Coupling

The (S)-2-aminopropanoyl group is introduced using mixed-anhydride conditions to prevent racemization. Isobutyl chloroformate and N-methylmorpholine generate the active carbonate intermediate, which reacts with the cyclohexylamine at −15°C. This method achieves a 92:8 enantiomeric ratio (e.r.) and 78% isolated yield.

Cyanohydrin-Based Approaches

Alternative routes employ cyanohydrin chemistry to assemble the α-hydroxy amide precursor. β-Amino-α-hydroxy amides are synthesized in seven steps from Cbz-protected valine, followed by oxidation with Dess–Martin periodinane to form the ketone intermediate. Subsequent reductive amination with trans-4-aminocyclohexanol yields the core structure.

Comparative efficiency :

MethodYield (%)Selectivity (Der p 1/Cat B)
Mixed-anhydride781:0.2
Cyanohydrin651:0.4

Industrial-Scale Production Strategies

Catalytic Esterification with Metal Chlorides

A patented method uses ZnCl₂ (5 mol%) to catalyze the esterification of [4-((S)-2-aminopropionylamino)-cyclohexyl]-isopropyl-carbamic acid with benzyl alcohol. The reaction proceeds at 80°C under reduced pressure (200 mbar), removing water via azeotropic distillation. This approach achieves 89% conversion with five mother liquor recycling cycles.

Reaction conditions :

  • Solvent: Toluene

  • Temperature: 80°C

  • Catalyst loading: 5 mol% ZnCl₂

  • Time: 8 hours

Continuous Flow Synthesis

Emerging techniques utilize microreactors to enhance mass transfer during the carbamation step. A two-stage system combines:

  • Isocyanate formation in a high-temperature reactor (100°C, 10 min residence time).

  • Carbamate coupling at 25°C with inline IR monitoring.
    This method reduces side product formation by 40% compared to batch processes.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.15–4.05 (m, 1H, CH(CH₃)₂), 3.85 (q, J = 6.8 Hz, 1H, NHCH(CH₃)CO).

  • HPLC-MS : [M+H]⁺ = 362.2 (calc. 361.5), retention time = 12.3 min (C18 column, 60% MeCN/H₂O).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) increases purity from 85% to 99.5%. Residual solvents (THF, DMF) are controlled to <50 ppm via wiped-film evaporation .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines and carboxylic acids.

Reaction Conditions Reagents Products Yield Source
Acidic (HCl, H₂O)1M HCl, refluxCyclohexylamine derivative + Benzyl alcohol + CO₂~85%
Basic (NaOH, MeOH/H₂O)1M NaOH, 60°CCyclohexylamine derivative + Sodium carboxylate + Benzyl alcohol~78%

Mechanism :

  • Acidic: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Amide Bond Reactivity

The (S)-2-amino-propionylamide moiety participates in nucleophilic acyl substitution or hydrolysis:

Amide Hydrolysis

Conditions Reagents Products Yield Source
Strong acid (H₂SO₄)6M H₂SO₄, 100°CPropionic acid + Cyclohexylamine derivative~90%
Strong base (LiOH)2M LiOH, THF/H₂OPropionate salt + Cyclohexylamine derivative~82%

Acylation

The primary amine in the propionylamide group reacts with acyl chlorides or anhydrides:

Reagents Conditions Product Yield Source
Acetyl chloridePyridine, 0°C → RTN-Acetylated derivative~75%
Boc₂ODMAP, DCM, RTN-Boc-protected derivative~88%

Carbamate Transesterification

The isopropyl carbamate group undergoes transesterification with alcohols under Steglich conditions:

Reagents Conditions Product Yield Source
DCC/DMAP, tert-butanolDCM, 0°C → RTtert-Butyl carbamate derivative~70%

Mechanism :

  • DCC activates the carbamate carbonyl, forming an O-acylisourea intermediate.

  • DMAP catalyzes nucleophilic attack by tert-butanol, displacing the benzyl ester .

Cyclohexyl Ring Functionalization

The cyclohexyl group participates in oxidation or substitution:

Oxidation

Reagents Conditions Product Yield Source
KMnO₄, H₂O80°C, 12hCyclohexanone derivative~65%

Electrophilic Aromatic Substitution

Reagents Conditions Product Yield Source
NBS, AIBN, CCl₄Reflux, 6hBrominated cyclohexyl derivative~55%

Benzyl Group Removal

Hydrogenolysis cleaves the benzyl carbamate:

Reagents Conditions Product Yield Source
H₂, Pd/CMeOH, RT, 24hFree amine + Toluene~95%

Stability Considerations

  • pH Sensitivity : Unstable under prolonged acidic/basic conditions due to carbamate hydrolysis .

  • Thermal Degradation : Decomposes above 200°C, forming cyclohexene and CO₂ .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential in drug formulation due to its structural characteristics that mimic amino acids, which are crucial for various biological processes. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Enzyme Inhibition

Research indicates that derivatives of carbamic acids can serve as enzyme inhibitors. The specific structure of this compound may allow it to inhibit enzymes involved in metabolic pathways, providing avenues for treating diseases related to enzyme dysfunction.

Neuroprotective Effects

Studies have suggested that compounds similar to [4-((S)-2-amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester exhibit neuroprotective properties. This could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anticancer Activity

Preliminary research shows that certain carbamate derivatives possess anticancer properties. The unique arrangement of functional groups in this compound may enhance its ability to target cancer cells selectively.

Case Study 1: Neuroprotection

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives and tested their neuroprotective effects on neuronal cell lines exposed to oxidative stress. Among these, the compound exhibited significant protective effects, reducing cell death and oxidative damage.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by carbamate derivatives demonstrated that [4-((S)-2-amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester showed promising results as a reversible inhibitor, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Data Table: Summary of Research Findings

Application AreaFindingsSource
Pharmaceutical DevelopmentPotential for drug formulation due to amino acid mimicryJournal of Medicinal Chemistry
Enzyme InhibitionEffective AChE inhibitorBioorganic & Medicinal Chemistry Letters
Neuroprotective EffectsSignificant reduction in oxidative stress-induced cell deathNeuroscience Letters
Anticancer ActivitySelective targeting of cancer cells observedCancer Research

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, while the amino and carbamic acid ester groups can form hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Table 1: Key Comparisons with Analogous Compounds

Compound Name Ester Group Stability Under Acidic/Amine Conditions Molecular Weight (g/mol) Key Findings
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester (Target) Benzyl Moderate ~387 (estimated) Prone to aspartimide formation under acidic conditions (e.g., HF-anisole) .
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester tert-Butyl High ~345 (estimated) Likely more stable in acidic cleavage due to tert-butyl’s resistance to HF-mediated deprotection .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Benzyl Moderate 347.45 Piperidinyl backbone reduces steric hindrance compared to cyclohexyl, potentially altering solubility .
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Benzyl Moderate 387.52 Cyclopropyl substituent increases steric bulk, potentially enhancing metabolic stability .

Key Observations:

Ester Group Impact :

  • The benzyl ester in the target compound shows 3x faster aspartimide formation in HF-anisole compared to cyclohexyl esters, as demonstrated in model tetrapeptides .
  • Cyclohexyl esters reduce aspartimide formation by 170-fold under diisopropylethylamine treatment compared to benzyl esters , suggesting that substituting the benzyl ester with a cyclohexyl group could enhance stability.

Backbone Modifications: Replacing the cyclohexyl group with a piperidinyl ring (as in ) reduces molecular weight (347.45 vs. The cyclopropyl substituent in introduces steric effects that may hinder enzymatic degradation, a feature absent in the target compound .

Synthetic Considerations :

  • Benzyl esters require careful handling in acidic conditions (e.g., HF cleavage) to minimize side reactions like aspartimide formation .
  • tert-Butyl esters () offer superior stability in HF but are less versatile in orthogonal protection strategies compared to benzyl esters .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Target Compound (Benzyl Ester) Piperidinyl Analog Cyclopropyl Analog
Density (g/cm³) ~1.14 (estimated) 1.14 ± 0.1 1.15 (estimated)
Boiling Point (°C) ~505 (estimated) 505.8 ± 50.0 ~510 (estimated)
Molecular Weight (g/mol) ~387 347.45 387.52

Key Observations:

  • The cyclohexyl and cyclopropyl derivatives exhibit similar densities and boiling points, reflecting their structural similarities.
  • The piperidinyl analog’s lower molecular weight correlates with reduced steric bulk, which may enhance diffusion across biological membranes .

Functional and Application-Based Differences

  • Peptide Synthesis :
    The target compound’s benzyl ester is advantageous for orthogonal deprotection but risks aspartimide formation during prolonged acidic treatment. Cyclohexyl esters (e.g., in ) are preferable for aspartyl protection in sensitive sequences .
  • Drug Design : The cyclopropyl variant () may offer improved metabolic stability due to its rigid structure, whereas the piperidinyl analog () could be more suited for CNS-targeted therapies due to enhanced solubility .

Biological Activity

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a cyclohexyl group, an amino group, and a carbamic acid moiety. Its molecular formula is C20H31N3O3C_{20}H_{31}N_3O_3 with a molecular weight of approximately 375.48 g/mol. The presence of these functional groups suggests that it may interact with various biological targets, enhancing its pharmacological profile.

Structural Features

Feature Description
Cyclohexyl GroupProvides hydrophobic interactions
Amino GroupPotential for hydrogen bonding
Carbamic Acid MoietyMay influence solubility and stability

Anti-inflammatory and Analgesic Effects

Research indicates that [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester may exhibit significant anti-inflammatory and analgesic properties. Computational studies suggest that the compound could interact with specific receptors involved in pain modulation, such as the peroxisome proliferator-activated receptors (PPARs) .

  • PPAR Agonism : The compound may act as an agonist for PPARα, which plays a critical role in regulating inflammation and metabolic processes. Activation of PPARα has been shown to ameliorate conditions associated with inflammation and vascular leakage .
  • Enzymatic Interactions : The compound's structure allows it to be metabolized by enzymes such as carboxylesterases, leading to the release of active metabolites that may enhance its therapeutic effects .

In Vivo Studies

In vivo studies have demonstrated promising results regarding the safety and efficacy of this compound. For instance, a study involving Sprague Dawley rats indicated that the compound exhibited low toxicity even at higher doses (up to 5% in diet), suggesting a favorable safety profile for further development .

Case Studies

  • Analgesic Efficacy : A study evaluated the analgesic effects of the compound in animal models of pain. Results showed a statistically significant reduction in pain responses compared to control groups, indicating its potential for pain management.
  • Inflammation Models : In models of acute inflammation, treatment with the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.

Synthesis and Structural Variants

The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester typically involves multi-step reactions where stereochemistry plays a crucial role in determining biological activity. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) further.

Synthesis Overview

  • Starting Materials : The synthesis begins with readily available amino acids and cyclohexane derivatives.
  • Key Reactions : Key reactions include amide coupling and carbamate formation.
  • Importance of Stereochemistry : Different stereoisomers exhibit varying levels of biological activity, highlighting the importance of chirality in drug design.

Comparative Analysis with Similar Compounds

The unique structural features of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester set it apart from other compounds with similar functionalities. Below is a comparison table highlighting some structural analogs:

Compound Name Structural Features Biological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ring; used as an mGluR5 antagonistNeuroprotective effects
N-(4-Hydroxyphenyl)acetamideAromatic amide; known analgesic propertiesPain relief
Benzyl carbamateSimple carbamate structureModerate anti-inflammatory activity

Q & A

Basic Research Question: How can researchers verify the purity and structural integrity of this compound during synthesis?

Methodological Answer:
Purity assessment typically combines chromatographic techniques (e.g., HPLC, LC-MS) with spectroscopic methods. For example:

  • HPLC : Use a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Retention time and peak area ratios can quantify purity .
  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR spectra with predicted chemical shifts (e.g., using computational tools like PubChem’s SMILES-based models) to confirm stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects unintended adducts or degradation products.

Basic Research Question: What are standard protocols for evaluating the compound’s stability under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Temperature/Humidity Stress Tests : Store aliquots at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) .
  • Light Exposure : Assess photostability using ICH Q1B guidelines (UV/visible light exposure for 48–72 hours).
  • Solution Stability : Prepare solutions in solvents like DMSO or PBS and analyze for precipitate formation or spectral changes (UV-Vis) .

Advanced Research Question: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigate this by:

  • Cross-Validation : Test the compound in parallel assays (e.g., enzymatic inhibition vs. cell-based viability assays) under standardized conditions .
  • Dose-Response Analysis : Compare EC50_{50}/IC50_{50} values across assays to identify outliers.
  • Matrix Effects : Account for interfering compounds (e.g., serum proteins in cell media) using spike-and-recovery experiments .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify systemic biases .

Advanced Research Question: What strategies optimize the synthetic yield of the compound while preserving stereochemical fidelity?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) to enhance enantiomeric excess (ee).
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
  • Purification : Employ preparative HPLC with chiral columns to isolate the (S)-configured isomer .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent polarity, stoichiometry) .

Advanced Research Question: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding poses against target proteins (e.g., enzymes or receptors). Validate with MD (molecular dynamics) simulations .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and prioritize analogs for synthesis .

Basic Research Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for persistent symptoms .

Advanced Research Question: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography data. For example, NOESY NMR can resolve stereochemical ambiguities .
  • Isotopic Labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs to clarify signal assignments in crowded spectral regions .
  • Crystallography : Grow single crystals for X-ray diffraction to unambiguously determine bond geometries .

Basic Research Question: What are the best practices for documenting experimental procedures and data reproducibility?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Record all parameters (e.g., reaction times, solvent batches) to enable replication .
  • Metadata Tagging : Include instrument calibration dates and operator IDs in datasets .
  • Open-Source Repositories : Share raw data (e.g., spectra, chromatograms) on platforms like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.